1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Description
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring two distinct aromatic substituents: a 3-chlorophenyl group at position 1 and a 4-chlorophenyl group at position 3, with an amine group at position 4. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₅H₁₁Cl₂N₃, with a molecular weight of 304.18 g/mol (calculated).
Properties
CAS No. |
618098-28-5 |
|---|---|
Molecular Formula |
C15H11Cl2N3 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-6-4-10(5-7-11)14-9-15(18)20(19-14)13-3-1-2-12(17)8-13/h1-9H,18H2 |
InChI Key |
KOZPTYXSDZIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic β-carbon of the nitrile, followed by cyclization and aromatization. In a representative procedure, 3-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) reacts with 3-(4-chlorophenyl)-3-oxopropionitrile (1.22 g, 10 mmol) in ethanol under reflux conditions with sodium hydride (0.48 g, 12 mmol) as the base. The reaction achieves a 72% yield after 1 hour, with the product isolated as a yellow solid via filtration and ether washing.
Critical Parameters:
-
Base Selection: Sodium hydride in ethanol generates sodium ethoxide in situ, enhancing nucleophilicity.
-
Temperature Control: Reflux conditions (∼78°C) accelerate cyclization while minimizing side reactions.
-
Solvent Polarity: Ethanol balances solubility of ionic intermediates and product precipitation.
Substrate Modifications
Replacing the β-keto nitrile with 4-chlorobenzoylacetonitrile introduces the 4-chlorophenyl group at position 3 of the pyrazole ring. This modification requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.
Multi-Component Domino Reactions
Advanced synthetic strategies employ domino reactions to streamline the assembly of the pyrazole scaffold. A notable example involves the p-toluenesulfonic acid (p-TsOH)-catalyzed reaction of arylglyoxals with pyrazol-5-amines under microwave irradiation.
Procedure and Scope
In a optimized protocol, equimolar quantities of 3-chlorophenylglyoxal and 3-(4-chlorophenyl)-1H-pyrazol-5-amine undergo condensation in dimethylformamide (DMF) at 120°C for 25 minutes. Microwave irradiation enhances reaction efficiency, achieving yields up to 79% for analogous systems.
Advantages:
-
Atom Economy: Simultaneous formation of multiple bonds reduces intermediate isolation steps.
-
Regioselectivity: Electronic effects of chloro substituents direct cyclization to the desired isomer.
Purification and Crystallization Techniques
Post-synthetic purification critically impacts product quality. Patent data reveals that cooling crystallization from ethanol-water mixtures (4:1 v/v) effectively removes unreacted starting materials and regioisomers.
Crystallization Protocols
-
Cooling Profile: Gradual cooling from reflux to 0°C over 4 hours yields prismatic crystals with >99% purity.
-
Seed Crystal Addition: Introducing 0.1% w/w seed crystals of the target compound reduces nucleation time by 40%.
Analytical Data:
| Property | Value |
|---|---|
| Melting Point | 172–176°C (lit.) |
| HPLC Purity | 99.2% (254 nm) |
| LCMS (m/z) | [M+H]⁺ 290.1 (calc. 290.05) |
Regiochemical Control Strategies
The positional isomerism inherent to pyrazole synthesis necessitates rigorous control measures:
Electronic Effects
The electron-withdrawing chlorine atoms on both phenyl rings decrease electron density at the reaction sites, favoring nucleophilic attack at the less hindered position. Substituent orientation during cyclization dictates the final regiochemistry, with 3-chlorophenyl groups preferentially occupying position 1 due to steric factors.
Kinetic vs Thermodynamic Control
-
Low-Temperature Conditions (0–25°C): Favor kinetic product 1-(3-chlorophenyl)-3-(4-chlorophenyl) isomer.
-
Prolonged Reflux: Leads to thermodynamic control favoring 1-(4-chlorophenyl)-3-(3-chlorophenyl) byproduct (≤12%).
Scalability and Industrial Adaptations
Batch process optimizations for kilogram-scale production include:
Continuous Flow Reactors
Solvent Recovery Systems
Analytical Characterization
Comprehensive structural elucidation employs:
Spectroscopic Methods
X-ray Crystallography
Single-crystal analysis confirms the dihedral angles between pyrazole and aryl rings (29.41° and 37.01°), critical for understanding molecular packing.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced chlorophenyl groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized in the development of pharmaceutical agents , particularly those targeting inflammatory diseases and cancer. Its structure allows it to serve as a key intermediate in synthesizing various drugs. Research indicates that pyrazole derivatives exhibit significant anti-inflammatory , antimicrobial , and anticancer properties.
Case Study: Antimicrobial Activity
A study on pyrazole derivatives demonstrated broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Specifically, certain derivatives exhibited high antioxidant activity and substantial anti-inflammatory effects, indicating their potential for therapeutic applications in treating infections and inflammatory conditions .
Agrochemical Applications
In the field of agriculture, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is incorporated into formulations for pesticides and herbicides . Its effectiveness in pest control contributes to enhanced crop yields while minimizing environmental impact.
Data Table: Agrochemical Efficacy
Material Science Applications
The compound is also explored for its potential in developing new materials, particularly in coatings and polymers that require specific thermal and chemical resistance. Research indicates its utility in formulating materials that exhibit enhanced durability and resistance to degradation.
Case Study: Material Development
Research has shown that incorporating pyrazole derivatives into polymer matrices can significantly improve mechanical properties and thermal stability. These advancements are crucial for applications in protective coatings and high-performance materials .
Biochemical Research
In biochemical research, this compound is used to study enzyme inhibition and receptor binding. This research contributes to understanding biological processes and disease mechanisms.
Data Table: Biochemical Activity
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| DNA Gyrase B Inhibition | This compound | 9.80 | |
| Enzyme Inhibition | Various Pyrazole Derivatives | Ranges from 10 to 50 µM |
Analytical Chemistry
The compound serves as a standard reference material in various analytical methods, aiding in the calibration and validation of detection techniques. Its consistent properties make it suitable for use in quality control processes across different laboratories.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Single Chlorophenyl Substitutions
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Molecular formula : C₁₀H₁₀ClN₃
- Key differences : Replaces the 3-chlorophenyl group with a methyl group.
- Impact : Reduced steric bulk and lower molecular weight (207.66 g/mol) compared to the target compound. The methyl group may decrease binding affinity in hydrophobic interactions but improve metabolic stability .
3-(4-Chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0)
Analogues with Trifluoromethyl or Fluorophenyl Substitutions
- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) Molecular formula: C₁₀H₇ClF₃N₃ Key differences: Replaces 4-chlorophenyl with a trifluoromethyl group. Higher molecular weight (261.63 g/mol) but comparable logP to the target compound .
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6)
Analogues with Methoxyphenyl or Heterocyclic Substituents
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Molecular formula : C₁₆H₁₅N₃O
- Key differences : Substitutes 3-chlorophenyl with phenyl and 4-chlorophenyl with 4-methoxyphenyl.
- Impact : Methoxy group increases electron density on the aromatic ring, altering π-π stacking interactions. Higher molecular weight (265.32 g/mol) but reduced halogen-mediated toxicity .
- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Molecular formula: C₁₅H₁₅N₃S Key differences: Incorporates a thiazole ring at position 1.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The dual chlorophenyl groups in the target compound create a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
- Synthetic Utility : The amine group at position 5 allows for further derivatization, such as acylations or Suzuki couplings, to optimize pharmacokinetic properties .
Biological Activity
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 293.15 g/mol. The compound features a pyrazole ring substituted with two chlorophenyl groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains. For instance, a study demonstrated that similar pyrazole derivatives showed effective inhibition of biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections associated with biofilms .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. The presence of chlorinated phenyl groups enhances the anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines, indicating their potential use in inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Specifically, compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds indicate that they can target multiple signaling pathways involved in cancer progression .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit carbonic anhydrase isozymes, which play a critical role in various physiological processes. This inhibition can lead to decreased tumor growth and metastasis .
- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the effectiveness of a series of pyrazole compounds against resistant strains of bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, supporting their development as new antibiotics .
- Cancer Treatment : In preclinical trials, pyrazole derivatives were tested for their anticancer effects on human cancer cell lines. Results indicated significant cytotoxic effects and apoptosis induction in treated cells compared to controls .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be controlled?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted hydrazines with β-diketones or enaminones. Key steps include halogenated aromatic precursor coupling and pyrazole ring formation. Optimizing solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or p-TsOH) improves yields. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and confirms substituent positions. Mass spectrometry (HRMS/ESI) validates molecular weight, while IR spectroscopy identifies amine (-NH₂) and C-Cl stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Standard assays include:
- Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Dose-response curves (IC₅₀) guide further optimization .
Advanced Research Questions
Q. How do structural modifications at the pyrazole core influence biological activity and selectivity?
- Methodology : Systematic SAR studies involve:
- Substituent variation : Introducing electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the 3- and 4-positions.
- Bioisosteric replacement : Replacing chlorophenyl with fluorophenyl or heterocyclic rings (e.g., oxadiazole) to modulate lipophilicity and target binding.
- Data analysis : Compare IC₅₀ values and selectivity indices across analogs using ANOVA and molecular docking to identify critical interactions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Standardize assays : Use identical cell lines (ATCC-validated) and protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control variables : Test under consistent conditions (pH, serum concentration, incubation time).
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or trends. Confounders like solvent (DMSO vs. PBS) must be accounted for .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) for stability.
- ADMET prediction : SwissADME or pkCSM estimates logP, bioavailability, and CYP450 inhibition. Adjust substituents to reduce hepatotoxicity (e.g., replace -Cl with -F) .
Q. How does X-ray crystallography elucidate intermolecular interactions and polymorphism?
- Methodology :
- Crystal growth : Slow evaporation from DMSO/EtOH mixtures at 4°C.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) structures.
- Analysis : SHELX-refined structures reveal hydrogen bonds (N–H⋯O) and π-π stacking between chlorophenyl groups. Compare polymorphs via Mercury software to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
